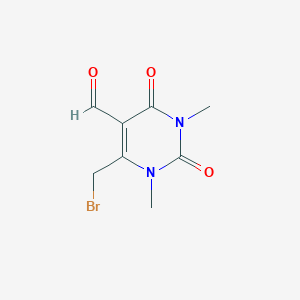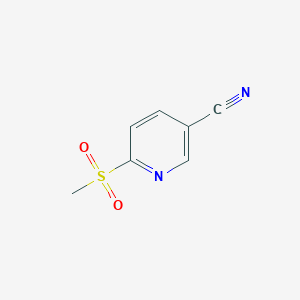
4-Acetoxy-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-4’-methylbenzophenone, also known as AMBP, is a synthetic compound that belongs to the class of benzophenones . It has a molecular weight of 254.29 . The compound appears as a white solid .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-4’-methylbenzophenone is represented by the linear formula C16H14O3 . The IUPAC name for this compound is 4-(4-methylbenzoyl)phenyl acetate .Physical And Chemical Properties Analysis
4-Acetoxy-4’-methylbenzophenone is a white solid . Its molecular weight is 254.29 . The compound’s IUPAC name is 4-(4-methylbenzoyl)phenyl acetate .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Compound Degradation
A study on the degradation of acetaminophen by advanced oxidation processes highlighted the effectiveness of these processes in breaking down recalcitrant compounds in water, leading to various by-products. Such studies suggest potential avenues for researching the degradation pathways and by-products of similar compounds like 4-Acetoxy-4'-methylbenzophenone under environmental conditions (Qutob et al., 2022).
Environmental Fate of Phenolic Compounds
Research on parabens, which are phenolic compounds like this compound, reviewed their occurrence, fate, and behavior in aquatic environments. This highlights the relevance of understanding the environmental impact and degradation pathways of phenolic substances, which could be applied to the study of this compound (Haman et al., 2015).
Antioxidant Properties of Phenolic Compounds
Studies on the antioxidant evaluation of isoxazolone derivatives, which share a benzophenone backbone with this compound, indicate that such structures may possess significant biological and medicinal properties. This suggests a potential research avenue for the antioxidant properties of this compound (Laroum et al., 2019).
Stability and Health Benefits of Phenolic Acids
A review on phenolic acids from vegetables underscored their stability during processing and potential health benefits. Given that this compound is a phenolic compound, research into its stability and bioactivity could be beneficial (Rashmi & Negi, 2020).
Fluorescent Chemosensors
Research on 4-methyl-2,6-diformylphenol, a compound used in the development of chemosensors, might provide insights into the potential use of this compound in similar applications, given their structural similarities. Such chemosensors are crucial for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that benzophenone derivatives have been studied for their potential antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to interact with various cellular targets, potentially leading to changes in cell function .
Result of Action
Benzophenone derivatives have been studied for their potential antitumor activity .
Propiedades
IUPAC Name |
[4-(4-methylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-13(6-4-11)16(18)14-7-9-15(10-8-14)19-12(2)17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWUOAMHSMCQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519154 |
Source


|
| Record name | 4-(4-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93958-35-1 |
Source


|
| Record name | 4-(4-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)




![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)




